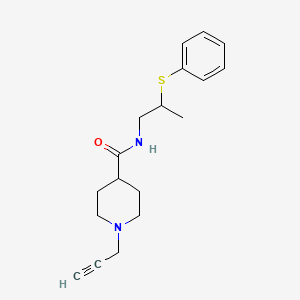
N-(2-Phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide, commonly referred to as PAPP, is a small molecule that has gained attention in the scientific community due to its potential applications in research. PAPP is a piperidine derivative that has been shown to have a unique mechanism of action, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Kinase Inhibitors
Compounds with complex structures, including substituted carboxamides, have been explored for their potential as selective kinase inhibitors, showing efficacy in preclinical cancer models. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating tumor stasis in vivo (Schroeder et al., 2009).
Carbonic Anhydrase Inhibitors
Novel metal complexes of heterocyclic sulfonamide showing strong carbonic anhydrase (CA) inhibitory properties have been synthesized. These complexes were found to be very powerful inhibitors against human carbonic anhydrase isoenzymes, suggesting potential for therapeutic applications (Büyükkıdan et al., 2013).
PARP Inhibitors
The development of benzimidazole carboxamide derivatives as PARP inhibitors for the treatment of various cancers is another area of research. These inhibitors exhibit excellent enzyme and cellular potency, highlighting the therapeutic potential of complex carboxamides (Penning et al., 2010).
Propiedades
IUPAC Name |
N-(2-phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-3-11-20-12-9-16(10-13-20)18(21)19-14-15(2)22-17-7-5-4-6-8-17/h1,4-8,15-16H,9-14H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTKUGZSVLDJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)CC#C)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylsulfanylpropyl)-1-prop-2-ynylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2591078.png)
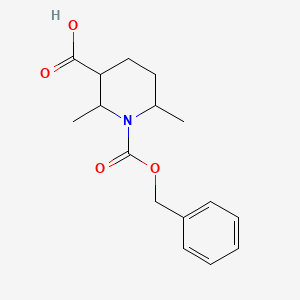
![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2591082.png)
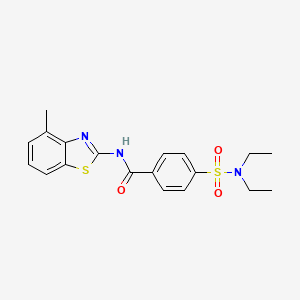
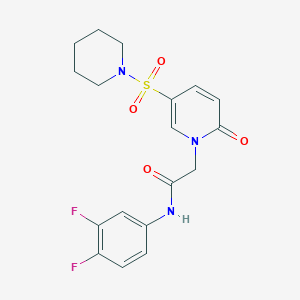
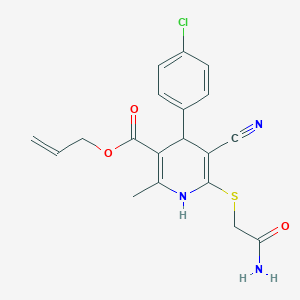
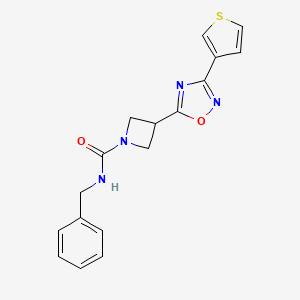
![6-methoxy-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B2591091.png)
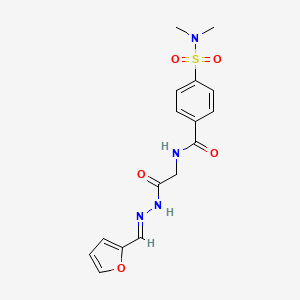
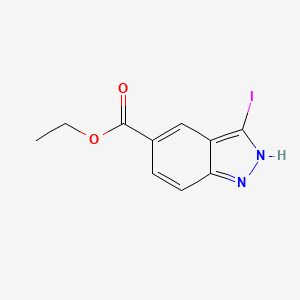
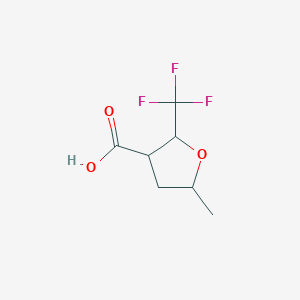
![2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2591097.png)
![N4,N4'-dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2591098.png)
![N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591099.png)